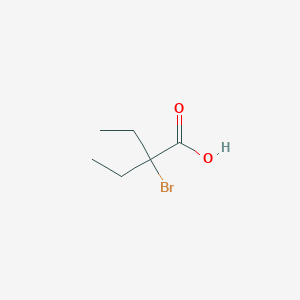
2-Bromo-2-ethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-ethylbutanoic acid is an organic compound with the molecular formula C6H11BrO2 It is a derivative of butanoic acid, where a bromine atom is substituted at the second carbon, and an ethyl group is attached to the same carbon
Mechanism of Action
Target of Action
The primary target of 2-Bromo-2-ethylbutanoic acid is the β-carbon in the molecule . The β-carbon is the carbon atom next to the one holding the bromine atom .
Mode of Action
This compound undergoes an E2 elimination reaction . In this reaction, a base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond begins to move in to become the π bond of a double bond, and the bromine atom departs by taking the bonding electrons with it . This is a single-step concerted reaction, similar to S N 2, with multiple electron pair transfers happening at the same time .
Pharmacokinetics
The rate of the e2 elimination reaction it undergoes depends on the concentration of both the substrate and the base .
Result of Action
The result of the E2 elimination reaction is the formation of a C=C double bond and a water molecule, with the bromine atom leaving completely . This reaction can lead to the formation of different products depending on the structure of the substrate .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as the presence of a base and the concentration of the substrate and the base . The reaction rate of the E2 elimination reaction depends on these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2-ethylbutanoic acid can be synthesized through the bromination of 2-ethylbutanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a similar brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-ethylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: 2-Ethylbutanoic acid derivatives.
Elimination: 2-Ethyl-2-butene.
Oxidation: 2-Ethylbutanoate.
Reduction: 2-Ethylbutanol.
Scientific Research Applications
2-Bromo-2-ethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
2-Bromobutanoic acid: Similar structure but without the ethyl group.
2-Chloro-2-ethylbutanoic acid: Chlorine atom instead of bromine.
2-Iodo-2-ethylbutanoic acid: Iodine atom instead of bromine.
Uniqueness: 2-Bromo-2-ethylbutanoic acid is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct reactivity and properties compared to its analogs. The bromine atom provides a good leaving group for substitution reactions, while the ethyl group influences the compound’s steric and electronic properties.
Properties
IUPAC Name |
2-bromo-2-ethylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRCMTPPRWRXJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277860 |
Source


|
| Record name | 2-bromo-2-ethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5456-23-5 |
Source


|
| Record name | 5456-23-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-2-ethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)
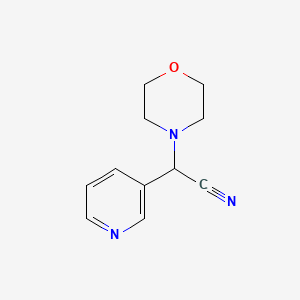
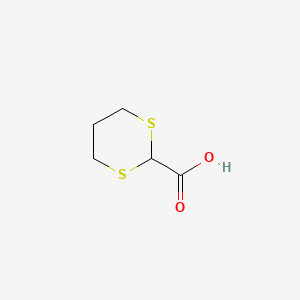
![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)
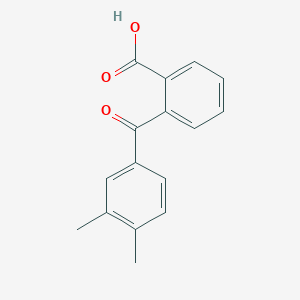
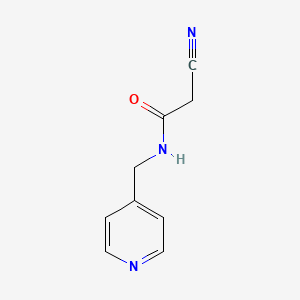
![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)
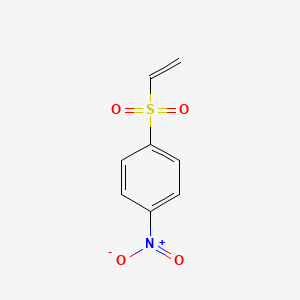
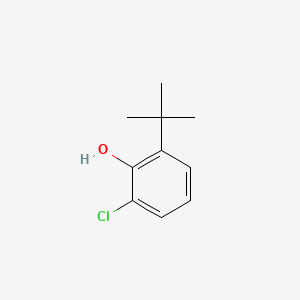
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)

